N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide
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Description
N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Derivatives
Chemical Synthesis and Biological Activities
Research into the synthesis and characterization of quinazoline and benzothiazine derivatives, as well as oxazoline and sulfonamide compounds, has been extensive. These compounds are explored for their potential in medicinal chemistry, including their roles as antihypertensive, antimicrobial, and anticancer agents. For instance, the study by Rahman et al. (2014) on quinazoline derivatives highlighted their exploration as diuretic and antihypertensive agents, showing significant pharmacological activities (Rahman et al., 2014).
Cyclooxygenase-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis has been a focus, as illustrated by the work of Hashimoto et al. (2002). They synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, demonstrating the potential of these compounds in clinical trials (Hashimoto et al., 2002).
Material Science and Catalysis
Polymer Synthesis
In the realm of material science, derivatives of N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide serve as precursors for polymer synthesis. For example, Saegusa et al. (1987) discussed the novel synthesis approach to poly(p-benzenesulfonamide), showcasing the versatility of sulfonamide derivatives in creating new materials (Saegusa et al., 1987).
Anticancer and Antimicrobial Applications
Anticancer Properties
The exploration of sulfonamide derivatives for their anticancer properties has been a significant area of research. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, showing potent in vitro antitumor activity, which underscores the potential of these compounds in cancer therapy (Alqasoumi et al., 2010).
Antimicrobial Effects
The synthesis and evaluation of new sulfonamide derivatives for antimicrobial activities have also been a focus, with studies indicating the efficacy of these compounds against various bacterial and fungal strains. For instance, Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles, showing promising antibacterial potency (Wang et al., 2010).
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-morpholin-4-ylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-28(18-19-5-3-2-4-6-19)34(30,31)21-9-7-20(8-10-21)23-27-22(17-25)24(33-23)26-11-12-29-13-15-32-16-14-29/h2-10,26H,11-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTRSJUZVWYGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.